![molecular formula C8H5BrF3NO B2782503 4-Bromo-2-(trifluoromethyl)benzamide CAS No. 123524-61-8](/img/structure/B2782503.png)
4-Bromo-2-(trifluoromethyl)benzamide
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Overview
Description
“4-Bromo-2-(trifluoromethyl)benzamide” is an organic compound with the molecular formula C8H5BrF3NO . It has a molecular weight of 268.03 .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-(trifluoromethyl)benzamide” consists of a benzene ring substituted with a bromo group, a trifluoromethyl group, and an amide group . The InChI code for this compound is 1S/C8H5BrF3NO/c9-6-2-1-4 (8 (10,11)12)3-5 (6)7 (13)14/h1-3H, (H2,13,14) .Chemical Reactions Analysis
While specific chemical reactions involving “4-Bromo-2-(trifluoromethyl)benzamide” are not available, it’s known that benzylic halides typically react via an SN1 or SN2 pathway . Also, it’s been used in the preparation of dibromo and diiodo trifluoromethylbenzene .Physical And Chemical Properties Analysis
“4-Bromo-2-(trifluoromethyl)benzamide” is a solid at 20 degrees Celsius . It has a melting point of 121.0 to 125.0 degrees Celsius . It is soluble in methanol .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to target lipid kinases such as pi3ks , which are involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Mode of Action
Benzylic halides, which are structurally similar, typically react via an sn1 or sn2 pathway, depending on whether they are primary, secondary, or tertiary . These reactions involve the formation of a resonance-stabilized carbocation .
Biochemical Pathways
Given its potential interaction with lipid kinases like pi3ks , it may influence pathways related to cell proliferation, apoptosis, and glucose metabolism .
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability.
Result of Action
Similar compounds have been used as reagents to synthesize tricyclic dihydroquinazolinones, which act as anti-obesity agents, and imidazole pyrimidine amides, which act as cyclin-dependent kinase inhibitors .
Action Environment
The action of 4-Bromo-2-(trifluoromethyl)benzamide can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed, and at room temperature to maintain its stability . Furthermore, it may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
4-bromo-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12/h1-3H,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOMYLMAPNZUIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(trifluoromethyl)benzamide |
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